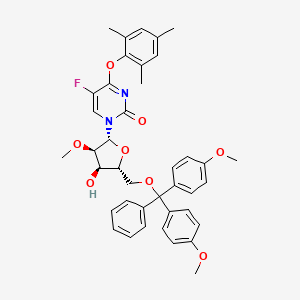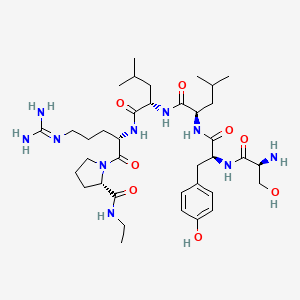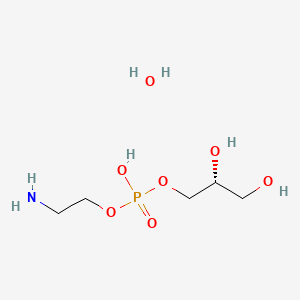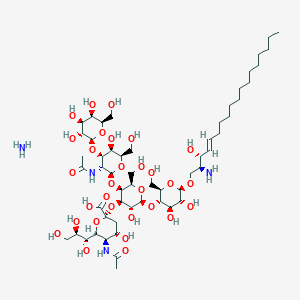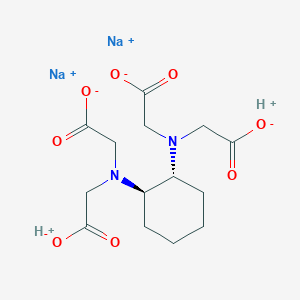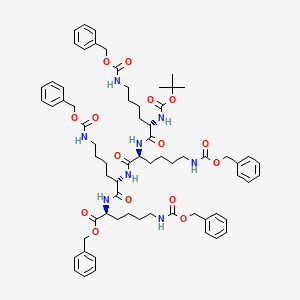
Calystegine C2
Descripción general
Descripción
Calystegine C2 is a polyhydroxylated nortropane alkaloid found in various solanaceous foods, particularly in potatoes and aubergines . Its biological activity and potential toxicity are associated with its capacity to inhibit glycosidases and block carbohydrate metabolism, inducing lysosomal storage toxicity .
Synthesis Analysis
The synthesis of calystegine B2 and its C-2 epimer calystegine B3, which are structurally similar to calystegine C2, involves the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction . This reaction involves an aldehyde containing a Z-vinyl iodide . The methodology relies on the ability of pseudoamide-type nitrogen atoms (thiourea, urea, and carbamate) to undergo nucleophilic addition to the masked aldehyde group of the monosaccharide .Molecular Structure Analysis
Calystegine C2 has a molecular formula of C7H13NO5 . It is characterized by a unique bicyclic tropane ring system . The InChI key for Calystegine C2 is GGOJRYWHKVYFQK-AGZHHQKVSA-N .Chemical Reactions Analysis
The biosynthesis of diverse N-demethylated modified tropane alkaloids, which include calystegine C2, involves N-demethylation and ring-hydroxylation reactions catalyzed by two cytochrome P450s .Physical And Chemical Properties Analysis
Calystegine C2 has a molecular weight of 191.18 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are 191.07937252 g/mol . The Topological Polar Surface Area is 113 Ų .Aplicaciones Científicas De Investigación
Anti-Oxidative and Anti-Inflammatory Effects
Calystegines have been shown to improve the metabolic activity of human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions. They do this by reducing oxidative/ER stress and inflammation, and promoting the AKT/PI3K/mTOR pathway .
Synthesis of Cycloheptanone
Calystegine B2 and its C-2 epimer, Calystegine B3, have been synthesized through a key step involving the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction .
Effects on Mammalian Liver Glycosidases
Calystegines isolated from edible fruits and vegetables have been studied for their effects on mammalian liver glycosidases. Tetrahydroxylated calystegine B2, in particular, has been found in high concentrations in certain commercially available sweet fruits and vegetables .
Mecanismo De Acción
Target of Action
Calystegine C2, a type of polyhydroxylated nortropane alkaloid, primarily targets the enzyme β-glucocerebrosidase . This enzyme plays a crucial role in the breakdown of glucocerebroside, a type of fat molecule, into glucose and ceramide . The inhibition of β-glucocerebrosidase by Calystegine C2 can lead to the accumulation of glucocerebroside, which is associated with certain metabolic disorders .
Mode of Action
Calystegine C2 acts as a competitive inhibitor of β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate, glucocerebroside, from binding . This inhibits the enzyme’s activity and disrupts the normal breakdown of glucocerebroside .
Biochemical Pathways
The inhibition of β-glucocerebrosidase by Calystegine C2 affects the metabolic pathway of glucocerebroside . This can lead to the accumulation of glucocerebroside in cells, particularly in macrophages, leading to cell dysfunction . Additionally, Calystegine C2 has been shown to promote the AKT/PI3K/mTOR pathway, which is involved in cell survival and proliferation .
Pharmacokinetics
Like other small molecule inhibitors, it is likely that calystegine c2 is absorbed into the bloodstream after administration, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
The primary result of Calystegine C2’s action is the inhibition of β-glucocerebrosidase and the subsequent accumulation of glucocerebroside in cells . This can lead to cell dysfunction and contribute to the development of metabolic disorders . Additionally, the promotion of the AKT/PI3K/mTOR pathway by Calystegine C2 can enhance cell survival and proliferation .
Action Environment
The action of Calystegine C2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Calystegine C2, potentially influencing its ability to bind to β-glucocerebrosidase . Additionally, the presence of other substances in the body, such as drugs or dietary components, could potentially interact with Calystegine C2 and affect its action .
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R,3R,4S,5R,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2/t2-,3-,4+,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOJRYWHKVYFQK-AGZHHQKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C(C1(N2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H]([C@H]([C@H]([C@]1(N2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calystegine C2 | |
CAS RN |
190957-44-9 | |
| Record name | Calystegine C2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190957449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



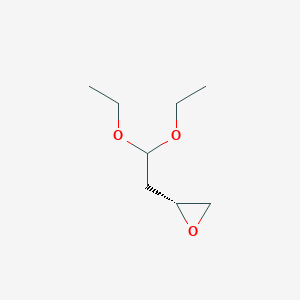

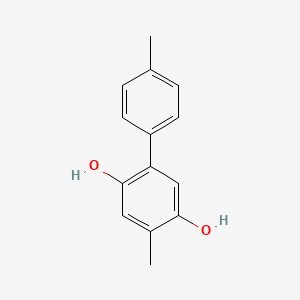
![1-Amino-4-[3-(2,3-dibromopropionylamino)-5-(sodiooxysulfonyl)-2,4,6-trimethylphenylamino]-9,10-dioxoanthracene-2-sulfonic acid sodium salt](/img/structure/B1494905.png)
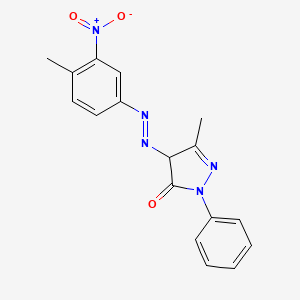


![Camptothecin, [(G)3H]](/img/structure/B1494920.png)
